molecular formula C11H12ClIO2 B1407704 1-(5-Chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone CAS No. 1382996-91-9

1-(5-Chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone

Cat. No.: B1407704
CAS No.: 1382996-91-9
M. Wt: 338.57 g/mol
InChI Key: SFAGKEPCFUVVFB-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone is an organic compound with a complex structure, characterized by the presence of chlorine, ethoxy, iodine, and methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone typically involves the iodination of a precursor compound, such as 5-chloro-2-ethoxy-4-methylacetophenone. The iodination process can be carried out using iodine and iodic acid in an ethanol solution at a temperature range of 35-40°C for approximately 1.5 hours, yielding the desired product with a high degree of purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve the desired yield and quality.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and iodine.

    Oxidation and Reduction Reactions: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens (e.g., bromine, chlorine) and catalysts like iron(III) chloride can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed:

    Substitution Reactions: Products include various halogenated derivatives.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

    Chemistry: It can be used as a precursor for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone is not well-documented. its chemical structure suggests that it may interact with various molecular targets through electrophilic and nucleophilic interactions. The presence of halogens and other functional groups can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Uniqueness: 1-(5-Chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone is unique due to the specific combination of functional groups attached to the phenyl ring. This combination can result in distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(5-chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClIO2/c1-4-15-11-8(7(3)14)5-9(12)6(2)10(11)13/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAGKEPCFUVVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1C(=O)C)Cl)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone (18.9 g, 60.9 mmol, from Example 60, Step 1) was dissolved in DMF (61 mL). Iodoethane (7.3 mL, 91 mmol) was added followed by potassium carbonate (17.0 g, 120 mmol). The reaction was heated at 60° C. for 1 hour. The mixture was cooled to room temperature, diluted with ether, washed with water, dried over MgSO4, concentrated. The resulting residue was purified on silica gel (eluting with 0 to 10% EtOAc in hexanes) to give the desired product (18.9 g, 91.7%). LCMS calculated for C11H13ClIO2 (M+H)+: m/z=339.0. found: 339.0.
Quantity
18.9 g
Type
reactant
Reaction Step One
Name
Quantity
61 mL
Type
solvent
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
91.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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